synthesis and properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
synthesis and properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
An In-Depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Abstract
This technical guide provides a comprehensive examination of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a heterocyclic α-hydroxy ketone of significant interest to the chemical and pharmaceutical sciences. The document delineates robust synthetic strategies, details its physicochemical properties, and explores its potential as a versatile scaffold in drug discovery. By integrating mechanistic insights with detailed experimental protocols, this whitepaper serves as an essential resource for researchers engaged in organic synthesis and medicinal chemistry. We will explore a primary synthetic route involving the nucleophilic addition of a pyridinyl organometallic species to cyclohexanone, followed by stereoselective α-hydroxylation. The rationale behind reagent selection and reaction condition optimization is discussed in depth. Furthermore, a thorough characterization profile, including predicted spectroscopic data, is presented. The guide concludes with an evidence-based perspective on the compound's potential therapeutic applications, grounded in the established pharmacological importance of both the pyridine and α-hydroxy ketone motifs.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential often begins with the strategic combination of "privileged structures"—molecular frameworks known to interact favorably with biological targets. 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is an exemplar of this design philosophy, uniting two such critical pharmacophores: the pyridine ring and the α-hydroxy ketone moiety.
The pyridine ring is a cornerstone of drug design, present in numerous approved pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, influencing solubility and pharmacokinetic properties.[1] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory actions.[2][3]
Simultaneously, the α-hydroxy ketone functional group is a key structural feature in many natural products and synthetic molecules, contributing to their biological activity through its ability to engage in hydrogen bonding and chelate metal ions. This guide offers a detailed exploration of the synthesis, properties, and potential of the title compound, providing a foundational resource for its application in research and development.
Synthesis and Mechanism
The synthesis of tertiary α-hydroxy ketones, particularly those bearing a heteroaromatic substituent, requires a carefully planned strategy to ensure efficient bond formation and regiochemical control. The most logical and field-proven approach involves a two-stage process: C-C bond formation via an organometallic addition followed by a direct α-hydroxylation.
Retrosynthetic Analysis
A retrosynthetic approach reveals two primary pathways originating from cyclohexanone. The most direct and controllable route involves the formation of the C-C bond between the pyridine and cyclohexane rings first, followed by the introduction of the hydroxyl group.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow: An Organometallic Approach
The following workflow is designed for robustness and scalability, leveraging well-understood organometallic chemistry and modern oxidation techniques.
Caption: Proposed four-step synthetic workflow.
Detailed Experimental Protocol
Materials: 3-Bromopyridine, Magnesium turnings, Iodine (crystal), Tetrahydrofuran (THF, anhydrous), Cyclohexanone, Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Oxone®, Trifluoroacetic anhydride (TFAA). All operations involving organometallics should be conducted under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of 3-Pyridylmagnesium bromide
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To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF via syringe.
-
In the addition funnel, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension and warm gently to initiate the reaction.
-
Once initiated, add the remaining 3-bromopyridine solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The formation of pyridylmagnesium bromide from bromopyridines is a well-established procedure.[4]
Step 2: Synthesis of 2-(Pyridin-3-yl)cyclohexanol
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Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
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Dissolve cyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the cold Grignard solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alcohol intermediate.
Step 3: Synthesis of 2-(Pyridin-3-yl)cyclohexanone
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Dissolve the purified alcohol (1.0 eq) in anhydrous DCM.
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Add Dess-Martin Periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone, which can be used without further purification.
Step 4: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
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Dissolve the ketone (1.0 eq) in a suitable solvent.
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In a separate flask, prepare the oxidizing agent. The use of Oxone and trifluoroacetic anhydride provides an effective system for the α-hydroxylation of ketones.[5]
-
Add the oxidizing agent solution to the ketone solution at a controlled temperature (typically 0 °C).
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and neutralizing with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final product by column chromatography to yield 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Physicochemical and Spectroscopic Properties
The structural features of the title compound dictate its physical and chemical properties. The presence of the polar hydroxyl and ketone groups, along with the basic pyridine nitrogen, suggests moderate solubility in polar organic solvents.
Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-(pyridin-3-yl)cyclohexan-1-one | BOC Sciences[] |
| CAS Number | 886362-93-2 | BOC Sciences[] |
| Molecular Formula | C₁₁H₁₃NO₂ | ChemicalBook[7] |
| Molecular Weight | 191.23 g/mol | ChemicalBook[7] |
| Boiling Point | 378.3°C at 760 mmHg | BOC Sciences[] |
| Density | 1.227 g/cm³ | BOC Sciences[] |
| Appearance | Predicted: Off-white to pale yellow solid | - |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, a detailed prediction can be made based on its structure. This is invaluable for characterization during synthesis.
¹H NMR (400 MHz, CDCl₃):
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δ 8.6-8.5 (m, 2H): Protons on the pyridine ring ortho to the nitrogen.
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δ 7.8-7.7 (m, 1H): Proton on the pyridine ring para to the C-C bond.
-
δ 7.4-7.3 (m, 1H): Proton on the pyridine ring meta to the nitrogen.
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δ 4.5-4.0 (s, 1H): Broad singlet for the tertiary hydroxyl proton (O-H), exchangeable with D₂O.
-
δ 3.0-1.8 (m, 8H): Multiplets corresponding to the eight protons on the cyclohexanone ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~210: Ketone carbonyl carbon (C=O).
-
δ ~150-148: Pyridine carbons adjacent to nitrogen.
-
δ ~135-123: Remaining pyridine carbons.
-
δ ~80: Quaternary carbon bearing the hydroxyl and pyridine groups (C-OH).
-
δ ~40-20: Cyclohexanone methylene carbons (CH₂).
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450-3300 (broad) | O-H stretch of the tertiary alcohol |
| 3100-3000 | Aromatic C-H stretch (pyridine) |
| 2950-2850 | Aliphatic C-H stretch (cyclohexane) |
| ~1715 | C=O stretch of the ketone |
| ~1600, ~1480 | C=C and C=N ring stretching (pyridine) |
Potential Applications in Drug Development
The unique hybrid structure of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone makes it a compelling scaffold for medicinal chemistry. Its potential is not merely speculative but is grounded in the extensive history of its constituent parts in successful drug molecules.
A Scaffold for Diverse Therapeutic Targets
The molecule can be viewed as a rigid scaffold presenting key functional groups in a defined three-dimensional space. The hydroxyl group can be a hydrogen bond donor or acceptor, the ketone a hydrogen bond acceptor, and the pyridine nitrogen a hydrogen bond acceptor and a site for protonation. This combination is ideal for targeting enzyme active sites, such as those of kinases or proteases.
Caption: Relationship between structural features and potential therapeutic applications.
Areas for Biological Screening
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Oncology: Pyridone and pyridine structures are prevalent in kinase inhibitors used in cancer therapy. The ability of the α-hydroxy ketone to interact with active site residues could be leveraged for this target class.[8]
-
Infectious Diseases: Numerous antibacterial and antifungal agents contain a pyridine or related heterocyclic core. This compound could serve as a starting point for novel antimicrobial agents.[9][10]
-
Inflammation and Immunology: The anti-inflammatory properties of pyridine-containing compounds are well-documented.[3] This scaffold could be explored for activity against targets involved in inflammatory pathways.
The hydroxyl and ketone groups also serve as synthetic handles for further derivatization, allowing for the creation of libraries of related compounds for high-throughput screening, thereby exploring a wider chemical space to optimize potency and selectivity.
Conclusion
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a molecule of considerable synthetic and medicinal interest. This guide has outlined a robust and logical synthetic pathway, provided a comprehensive summary of its physicochemical properties, and presented a strong rationale for its potential in drug discovery. The convergence of the pyridine ring and the α-hydroxy ketone moiety within a conformationally restrained cyclohexanone framework results in a scaffold that is primed for biological interaction. For researchers and drug development professionals, this compound represents not just a synthetic target, but a promising starting point for the development of next-generation therapeutics.
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